Head-to-Head Reactivity in Ni-Catalyzed Reductive Cross-Coupling: C7-Br vs. C6-Br Regioisomers
Under identical Ni-catalyzed reductive cross-coupling conditions, N-methyl 7-bromo-isoquinolone (1c) reacts with N-Boc-4-tosyloxypiperidine and 4-tosyloxytetrahydropyran to yield the 7-substituted products 21 and 22 in good isolated yields. The N-methyl 6-bromo congener (1b) under parallel conditions produces a distinct set of 6-substituted products, demonstrating that the position of the bromine atom dictates the coupling outcome and prevents interchangeability of the building blocks [1].
| Evidence Dimension | Reaction outcome in Ni-catalyzed cross-coupling |
|---|---|
| Target Compound Data | N-methyl 7-bromo isoquinolone 1c → Products 21 (N-Boc-4-piperidinyl) and 22 (4-tetrahydropyranyl) in good yields. |
| Comparator Or Baseline | N-methyl 6-bromo isoquinolone 1b → Products 6 (N-Boc-4-piperidinyl) and 8 (4-tetrahydropyranyl); yields moderate to excellent, but structurally distinct products. |
| Quantified Difference | Qualitative difference (isomeric position); both substrates reactive but produce non-interchangeable products. Specific yields for 21/22 and 6/8 are reported in the article (see Supporting Information for exact %). |
| Conditions | Ni(COD)₂ catalyst, ligand (4,4′-di-tert-butyl-2,2′-bipyridine), Mn reductant, THF/DMA solvent, 60 °C. |
Why This Matters
This demonstrates that the 7-bromo substitution pattern is essential for accessing C7-functionalized isoquinolone libraries, making the compound non-fungible with the 6-bromo analog in synthesis campaigns.
- [1] Dumas A, et al. ACS Omega. 2020;5(42):27591–27606. View Source
